Dinoseb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.0052 G/100 G WATER; 48 G/100 G ETHANOL; 27 G/100 G N-HEPTANE; MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE

0.052 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.005 (very poor)

Synonyms

Canonical SMILES

Historical Use as a Herbicide:

Toxicological Research:

Dinoseb is a known inhibitor of cellular respiration, disrupting energy production within cells. Research studies investigate its toxicological effects on various organisms, including plants, animals, and humans. These studies aim to understand the mechanisms of dinoseb poisoning and develop methods for its detection and treatment [].

Environmental Fate and Persistence:

Dinoseb's persistence in the environment is another area of scientific research. Studies examine how dinoseb degrades in soil and water, its potential for bioaccumulation in the food chain, and its impact on soil microbial communities []. This research helps assess the environmental risks associated with past dinoseb use and informs future remediation efforts.

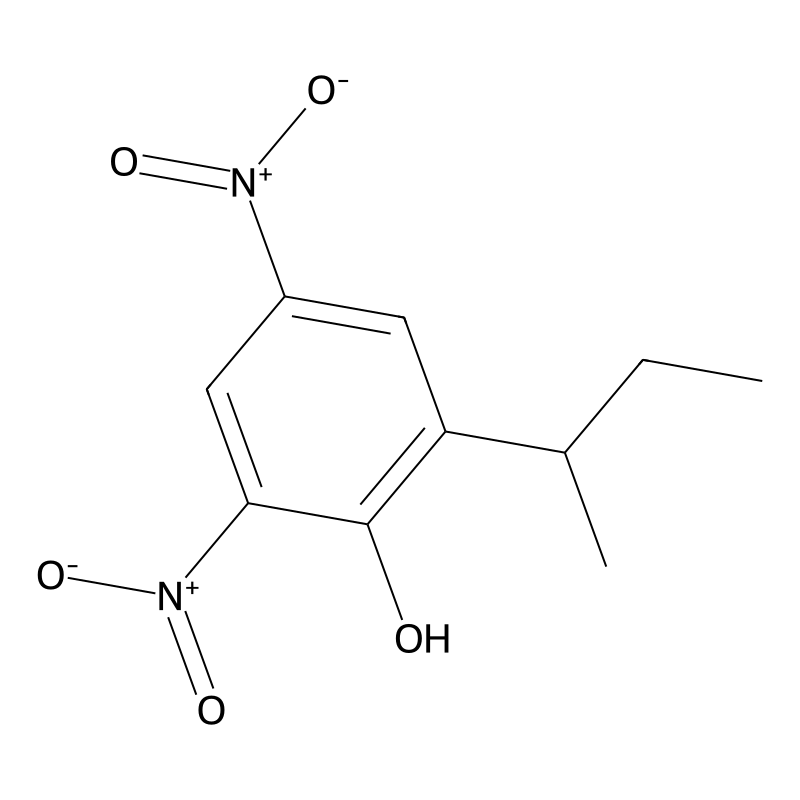

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is an organic compound with the molecular formula C10H12N2O5. It appears as orange crystals with a pungent odor and is primarily recognized for its historical use as a herbicide and insecticide. Dinoseb belongs to the dinitrophenol family, which is characterized by its ability to uncouple oxidative phosphorylation in biological systems, leading to increased metabolic activity and energy expenditure .

Dinoseb acts as a non-selective herbicide by disrupting cellular respiration in plants []. It inhibits an enzyme complex called ATP synthase, which is crucial for the production of adenosine triphosphate (ATP), the primary energy currency in cells []. This disrupts energy production within the plant, leading to cell death and weed control.

Dinoseb is a highly toxic compound and poses significant safety hazards.

- Toxicity: Exposure to dinoseb can cause a variety of adverse effects, including nausea, vomiting, diarrhea, fever, sweating, rapid breathing, cataracts, and even death []. Chronic exposure has been linked to liver and kidney damage [].

- Flammability: Dinoseb is combustible and can ignite when exposed to heat or flames [].

- Reactivity: Dinoseb can react violently with strong oxidizing agents [].

Dinoseb is a powerful oxidizing agent and exhibits notable reactivity under certain conditions. It decomposes upon heating, producing toxic fumes including nitrogen oxides. The compound does not react rapidly with air or water but can be ignited easily when dry, posing significant fire hazards . In alkaline solutions, dinoseb is susceptible to decomposition when exposed to ultraviolet radiation .

Key Reactions:- Decomposition:

- Upon heating: Produces toxic nitrogen oxides.

- Oxidation:

- Acts as an oxidizing agent in various chemical environments.

- Upon heating: Produces toxic nitrogen oxides.

- Acts as an oxidizing agent in various chemical environments.

Dinoseb has been shown to disrupt cellular energy production by uncoupling oxidative phosphorylation, which inhibits the synthesis of adenosine triphosphate. This mechanism can lead to increased metabolic rates and has been linked to various health effects, including toxicity at low exposure levels. Short-term exposure can cause symptoms such as sweating, headaches, and confusion, while long-term exposure may result in more severe health issues like loss of body weight and reproductive harm .

Health Effects:- Acute Exposure: Fever, sweating, headache, confusion.

- Chronic Exposure: Loss of thyroid weight, potential reproductive harm.

The synthesis of dinoseb typically involves nitration of phenolic compounds followed by alkylation. A common method includes the nitration of sec-butylphenol to introduce the dinitro groups at the 4 and 6 positions. This process requires careful control of reaction conditions to avoid excessive nitration or degradation of the product .

General Synthesis Steps:- Nitration: React sec-butylphenol with a nitrating agent (e.g., nitric acid).

- Alkylation: Introduce the sec-butyl group if not already present.

- Purification: Crystallization or other methods to obtain pure dinoseb.

Research indicates that dinoseb interacts adversely with various biological systems due to its toxicological properties. Studies have shown that it can affect energy production pathways in cells, potentially leading to harmful effects on growth and reproduction in both terrestrial and aquatic organisms .

Key Findings:- Metabolic Disruption: Uncouples oxidative phosphorylation.

- Ecotoxicology: Harmful effects observed in aquatic organisms at low concentrations.

Similar Compounds

Dinoseb shares structural similarities with other dinitrophenol compounds, which also possess herbicidal properties but may differ in their toxicity profiles and applications. Below are some similar compounds:

| Compound Name | CAS Number | Unique Properties |

|---|---|---|

| 2,4-Dinitrophenol | 51-28-5 | Used historically as a pesticide; less toxic than dinoseb. |

| 2-Methyl-4,6-dinitrophenol | 119-26-6 | Similar herbicidal activity; lower environmental persistence. |

| 2-Nitro-4-(sec-butyl)phenol | 88-85-7 | Similar structure; different biological activity profile. |

Uniqueness of Dinoseb

Dinoseb's unique combination of high toxicity and effectiveness as an herbicide distinguishes it from similar compounds. Its specific mechanism of action—uncoupling oxidative phosphorylation—sets it apart in terms of biological impact.

Liquid Chromatography with Tandem Mass Spectrometry Method Optimization

Liquid chromatography with tandem mass spectrometry has emerged as the primary analytical technique for dinoseb quantification in agricultural matrices, offering exceptional sensitivity and selectivity [1] [2]. The development of robust LC-MS/MS protocols requires systematic optimization of chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures.

The chromatographic separation of dinoseb is typically achieved using reversed-phase liquid chromatography with C18 stationary phases [1] [3]. Optimal mobile phase compositions consist of methanol and water containing 0.005% volume per volume acetic acid in a ratio of 19:1, which provides adequate retention and peak shape for dinoseb analysis [1]. Alternative mobile phase systems utilizing acetonitrile and water with ammonium acetate buffers have demonstrated comparable performance, particularly when gradient elution programs are employed [2] [4].

Column selection plays a critical role in method performance, with various C18 chemistries showing different selectivity patterns. The Agilent ZORBAX Eclipse Plus C18 high definition column has demonstrated exceptional performance for dinoseb analysis, providing sharp peak shapes and reproducible retention times [3]. Column dimensions of 150 millimeters length with 2.7 micrometer particle size offer optimal balance between resolution and analysis time [5].

Mass Spectrometric Detection Parameters

Mass spectrometric detection of dinoseb is optimally performed using negative ion electrospray ionization mode, which provides enhanced sensitivity for this phenolic compound [1] [2] [3]. The molecular ion of dinoseb produces characteristic fragmentation patterns that enable selective detection and confirmation. Multiple reaction monitoring transitions are established by selecting the deprotonated molecular ion at mass-to-charge ratio 239 as the precursor ion, with product ions at mass-to-charge ratios 209, 191, and 163 serving as quantifier and qualifier transitions [1] [6].

Optimized source parameters include curtain gas flow rates of 35 liters per minute, ion spray voltage of -4500 volts, and source temperature of 450 degrees Celsius. Collision energies are individually optimized for each transition, typically ranging from 15 to 35 electron volts depending on the specific product ion [6]. These parameters ensure maximum sensitivity while maintaining adequate signal-to-noise ratios for quantitative analysis.

Method Validation and Performance Characteristics

Comprehensive method validation demonstrates that LC-MS/MS protocols achieve limits of quantification as low as 0.001 micrograms per gram for dinoseb in agricultural matrices [1]. Linearity is established across concentration ranges from 0.0005 to 0.04 micrograms per milliliter, with correlation coefficients exceeding 0.995 [1]. Recovery studies conducted on twenty different agricultural product types show average recoveries ranging from 77 to 111 percent, with relative standard deviations between 2 and 15 percent [1].

Matrix effects evaluation reveals that ion suppression or enhancement can occur depending on the specific agricultural matrix analyzed [7] [8]. Proper sample preparation and the use of isotopically labeled internal standards effectively compensate for these matrix effects, ensuring accurate quantification across diverse sample types [7].

Spectroscopic Characterization Approaches

Fourier Transform Infrared Spectroscopy Applications

Fourier transform infrared spectroscopy provides unique capabilities for studying dinoseb interactions with environmental surfaces and matrices [9]. The characteristic vibrational modes of dinoseb, particularly the asymmetric and symmetric nitro group stretching frequencies, serve as distinctive spectroscopic signatures for identification and quantification purposes [9].

The asymmetric nitro stretching vibration occurs at approximately 1535 wavenumbers, while the symmetric nitro stretch appears near 1350 wavenumbers [9]. These vibrational frequencies are sensitive to the chemical environment, shifting in response to interactions with soil minerals, exchangeable cations, and organic matter components [9]. Quantum chemical calculations predict red-shifts of the asymmetric nitro band and blue-shifts of the symmetric nitro modes upon coordination with metal cations [9].

Quantitative FTIR analysis employs a modified form of Beer's law to establish calibration relationships between peak intensities and dinoseb concentrations [9]. The molar absorptivity value for dinoseb sorbed to smectite clay minerals is determined to be 1.43 × 10^7 square centimeters per mole, consistent with literature values for nitroaromatic compounds [9]. Detection limits using FTIR methodology reach approximately 5 micrograms dinoseb per gram of clay matrix [9].

Ultraviolet-Visible Spectroscopy Protocols

Ultraviolet-visible spectrophotometry offers rapid screening capabilities for dinoseb analysis, with maximum absorption occurring at 375 nanometers [10]. This wavelength corresponds to the π to π* electronic transition of the dinitrophenol chromophore, providing selective detection in aqueous matrices [10].

Sample preparation for UV-visible analysis typically involves simple dilution procedures, making this technique attractive for rapid field screening applications [11]. Detection limits range from 0.02 to 0.05 micrograms per liter in clean aqueous matrices, though selectivity limitations restrict applications to relatively simple sample types [11].

Spectrophotometric methods demonstrate excellent linearity across concentration ranges relevant to environmental monitoring, with correlation coefficients exceeding 0.999 for properly prepared standard solutions [12]. The technique proves particularly valuable for monitoring photodegradation kinetics and environmental fate studies where continuous monitoring capabilities are required [10].

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dinoseb and its metabolites in biological and environmental systems [13] [14]. Proton NMR spectroscopy enables identification of metabolic perturbations induced by dinoseb exposure in aquatic organisms, revealing changes in energy metabolism pathways [14].

Carbon-13 NMR spectroscopy offers detailed structural information about dinoseb transformation products formed during environmental degradation processes [13]. The technique proves particularly valuable for studying dinoseb interactions with soil organic matter, providing insights into binding mechanisms and environmental persistence [13].

Phosphorus-31 NMR spectroscopy has demonstrated utility for assessing dinoseb toxicity effects on cellular energy metabolism, detecting decreases in adenosine triphosphate and phosphocreatine concentrations in exposed organisms [14] [15]. This approach enables real-time monitoring of metabolic effects without invasive sampling procedures [14].

Quality Control Standards in Agricultural Product Analysis

Analytical Method Validation Requirements

Comprehensive quality control protocols for dinoseb analysis in agricultural products must address accuracy, precision, specificity, linearity, and robustness parameters according to international validation guidelines [16]. Full validation encompasses multiple analytical runs performed over extended time periods to establish method reliability under routine operating conditions [16].

Accuracy assessment requires analysis of certified reference materials or participation in proficiency testing programs where available [7] [8]. In the absence of certified materials, accuracy is evaluated through recovery studies using fortified blank matrices at multiple concentration levels spanning the analytical range [1] [17].

Precision evaluation encompasses both repeatability and intermediate precision components [16]. Repeatability is assessed through replicate analyses performed within single analytical runs, while intermediate precision accounts for day-to-day, analyst-to-analyst, and instrument-to-instrument variations [16]. Acceptance criteria for precision typically require relative standard deviations not exceeding 15 percent at concentration levels above the limit of quantification [1] [18].

Sample Preparation Quality Control Protocols

Sample preparation procedures require rigorous quality control measures to ensure consistent extraction efficiency and minimize analytical bias [17] [19]. Method blanks are analyzed with each sample batch to monitor background contamination and verify the absence of analytical interferences [17] [20].

Matrix spike samples are prepared by fortifying representative sample matrices with known amounts of dinoseb prior to extraction [1] [17]. Recovery acceptance criteria typically range from 70 to 120 percent, though wider ranges may be acceptable if bias is consistent and correction factors are applied [1] [7]. Matrix spike duplicate analyses assess extraction precision, with relative percent differences generally required to be less than 20 percent [20].

Surrogate standards are added to all samples prior to extraction to monitor method performance and account for matrix-specific effects [21] [22]. Commonly used surrogates include structurally similar compounds such as 2,4-dichlorophenol or other nitrophenol derivatives that exhibit similar extraction and cleanup behavior to dinoseb [21].

Instrumental Quality Control Standards

Instrumental quality control encompasses calibration verification, system suitability testing, and continuing calibration checks performed throughout analytical sequences [20] [23]. Initial calibration curves are established using minimum five concentration levels spanning the analytical range, with correlation coefficients required to exceed 0.995 [20].

Calibration verification standards prepared from independent stock solutions are analyzed at the beginning of each analytical sequence to confirm instrument performance [20]. Acceptance criteria require measured concentrations to fall within 15 percent of expected values for continued sample analysis [20].

Continuing calibration verification standards are analyzed at regular intervals throughout analytical sequences, typically after every 20 samples or every 12 hours of operation [20] [24]. Retention time stability is monitored to ensure chromatographic consistency, with acceptance windows typically set at ±0.4 percent for gas chromatographic methods and ±2.5 percent for liquid chromatographic methods [20].

Quality Assurance Documentation and Data Review

Comprehensive documentation systems ensure traceability and enable retrospective data evaluation [25]. All analytical results undergo systematic data review procedures that evaluate compliance with established quality control criteria before final reporting [25].

Quality control data evaluation includes assessment of calibration curve performance, recovery data trends, and control chart analysis for systematic bias detection [25] [23]. Non-conforming results trigger investigation procedures to identify root causes and implement corrective actions [25].

Laboratory control samples are analyzed with each analytical batch to demonstrate method performance in clean matrix conditions [20] [23]. These samples serve as independent verification of analytical capability and provide early warning of systematic analytical problems [20].

Regular participation in proficiency testing programs provides external verification of analytical competence and enables comparison with other laboratories analyzing similar sample types [7] [8]. Proficiency testing results are evaluated using statistical criteria to identify potential analytical bias or precision problems requiring corrective action [7].

Purity

Physical Description

Liquid; OtherSolid

Solid

ORANGE CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Orange solid

XLogP3

Exact Mass

Boiling Point

332 °C

Flash Point

15.6 °C, (CLOSED CUP) (DOW GENERAL WEED KILLER); 18.9 °C, (CLOSED CUP) (DOW SELECTIVE WEED KILLER)

>100 °C

Vapor Density

Relative vapor density (air = 1): 8.3

Density

1.2647 @ 45 °C/4 °C

Relative density (water = 1): 1.3 (30 °C)

LogP

3.56

3.69

Odor

Appearance

Melting Point

40.0 °C

38-42 °C

40-41°C

Storage

Related CAS

6365-83-9 (ammonium salt)

6420-47-9 (triethanolamine salt)

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360Df: May damage the unborn child;

Suspected of damaging fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

... UNCOUPLER OF OXIDATIVE PHOSPHORYLATION & INCR THE OXIDATIVE METABOLISM & HEAT PRODUCTION OF THE BODY.

The effects of plant herbicides on reaction centers from the photosynthetic bacterium, Rhodopseudomonas sphaeroides, were investigated. A variety of triazine herbicides were good inhibitors of electron transfer reactions involving primary and secondary quinone. Other types of herbicides, including dinoseb, ... were relatively ineffective.

Administration of 2,4-dinitrophenol alkyl derivatives to rats, ie, 4,6-dinitro-o-cresol (DNOC) and dinoseb (60 and 40 mg/kg, respectively) affected the electron transport system and inhibited energy metabolism and the detoxication system of the liver. An ESR study showed lowering of cytochrome p450 of the liver throughout the observation period, changes in the cytochrome c oxidase, lowering of iron-sulfur-containing proteins (54% in 6 hr), and a decrease in the free radical level as compared to the original levels. The metalloprotein and free radicals, observed 30 min after dinoseb, showed a tendency to normalization.

Dinoseb is believed to enhance metabolic activity by uncoupling oxidative phosphorylation and disrupting adenosine triphosphate synthesis ... culminating, in extreme cases, in hyperthermia. In ruminants, dinoseb, an organo-nitro compound, is reduced to an amine, which may then cause the oxidation of hemoglobin to methemoglobin. ...

Vapor Pressure

1 MM HG @ 151.1 °C

Vapor pressure, Pa at 20 °C: 0.007

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

HERBICIDES

Methods of Manufacturing

BY SULFONATION OF PHENOL TO BLOCK p-POSITION, FOLLOWED BY BUTYLATION & REMOVAL OF SULFONIC GROUP.

REACTION OF O-SEC-BUTYLPHENOL WITH SULFURIC ACID & NITRIC ACID

General Manufacturing Information

Petrochemical manufacturing

Plastic material and resin manufacturing

Phenol, 2-(1-methylpropyl)-4,6-dinitro-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies Dinoseb (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide. The international trade of ... Dinoseb and Dinoseb salts ... is regulated by the Rotterdam convention on Prior Informed Consent (see http://www.pic.int/), which entered force on 24 February 2004. According to the PIC Convention, export of /Dinoseb and Dinoseb salts/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).

... DEVELOPED BY THE DOW CHEMICAL CO UNDER THE CODE NUMBER 'DN289', TRADE MARK 'PREMERGE' & THE PROTECTION OF US PATENT 2,192,197

Analytic Laboratory Methods

A GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION METHOD IS DESCRIBED FOR DETERMINATION OF RESIDUES OF DINOSEB IN CROPS & SOIL AT LEVELS RANGING FROM 0.05 TO 100 PPM. THE METHOD PROVIDES A SENSITIVE MEANS OF QUANTIFYING RESIDUES OF DINOSEB TO 20 PG.

DETERMINATION OF DINOSEB IN WATER BY HIGH PRESSURE LIQUID CHROMATOGRAPHY IS DESCRIBED. DETECTION LIMIT IS 0.6 UG/L.

A COULSON ELECTROLYTIC CONDUCTIVITY DETECTOR WAS USED TO DETECT DINOSEB IN FOODS.

For more Analytic Laboratory Methods (Complete) data for DINOSEB (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Airborne phthalates in indoor environment: Partition state and influential built environmental conditions

Lihui Huang, Yaqi Qiao, Shunxi Deng, Meimei Zhou, Weiping Zhao, Yang YuePMID: 32339798 DOI: 10.1016/j.chemosphere.2020.126782

Abstract

Exposure to phthalates has recently become a major public health concern. The information of indoor airborne phthalates and their air-particle partition in real indoor environmental condition is still limited. In this study, the gas- and PM-concentrations of 7 phthalates in 40 residences were concurrently measured in summer and winter. The major phthalates (median concentration in the summer and winter, respectively) in indoor air were DMP (2442.3 and 2403.4 ng/m

), DiBP (801.0 and 640.0 ng/m

) and DnBP (5173.2 and 1379.6 ng/m

), whereas the major phthalates in PM

were DiBP (1055.1 and 585.9 ng/m

) and DnBP (1658.5 and 1517.0 ng/m

) and DEHP (215.1 and 344.9 ng/m

). Air-PM

partition coefficients (K

) of DiBP, DnBP and DEHP were calculated: the summer and winter median values (m

/μg) were 0.053 and 0.011 for DiBP, 0.010 and 0.004 for DnBP, 0.021 and 0.025 for DEHP, respectively. Air-PM

partition of DiBP and DnBP approached equilibrium, while that of DEHP did not reach equilibrium in either season. The impacts of built environmental conditions on phthalate concentrations were characterized. Elevated temperature resulted in accumulation of airborne phthalates. Higher air humidity led to more water absorption of aerosols in summer, facilitated mass transfer of phthalates from air to PM

, and resulted in greater K

of DiBP and DnBP in the summer. Any factors such as proximity to local traffic highway and indoor smoking activities, which can increase indoor PM

concentrations, resulted in significantly higher airborne phthalate concentrations. Improving ventilation was not an effective measure to reduce indoor airborne phthalate concentrations.

Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver

Gabriela Bueno Franco Salla, Lívia Bracht, Anacharis Babeto de Sá-Nakanishi, Angela Valderrama Parizotto, Fabrício Bracht, Rosane Marina Peralta, Adelar BrachtPMID: 28624444 DOI: 10.1016/j.taap.2017.06.013

Abstract

Dinoseb is a highly toxic pesticide of the dinitrophenol group. Its use has been restricted, but it can still be found in soils and waters in addition to being a component of related pesticides that, after ingestion by humans or animals, can originate the compound by enzymatic hydrolysis. As most dinitrophenols, dinoseb uncouples oxidative phosphorylation. In this study, distribution, lipid bilayer affinity and kinetics of the metabolic effects of dinoseb were investigated, using mainly the isolated perfused rat liver, but also isolated mitochondria and molecular dynamics simulations. Dinoseb presented high affinity for the hydrophobic region of the lipid bilayers, with a partition coefficient of 3.75×10between the hydrophobic and hydrophilic phases. Due to this high affinity for the cellular membranes dinoseb underwent flow-limited distribution in the liver. Transformation was slow but uptake into the liver space was very pronounced. For an extracellular concentration of 10μM, the equilibrium intracellular concentration was equal to 438.7μM. In general dinoseb stimulated catabolism and inhibited anabolism. Half-maximal stimulation of oxygen uptake in the whole liver occurred at concentrations (2.8-5.8μM) at least ten times above those in isolated mitochondria (0.28μM). Gluconeogenesis and ureagenesis were half-maximally inhibited at concentrations between 3.04 and 5.97μM. The ATP levels were diminished, but differently in livers from fed and fasted rats. Dinoseb disrupts metabolism in a complex way at concentrations well above its uncoupling action in isolated mitochondria, but still at concentrations that are low enough to be dangerous to animals and humans even at sub-lethal doses.

Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb

Tian-Yang Zhang, Bin Xu, Chen-Yan Hu, Mian Li, Sheng-Ji Xia, Fu-Xiang Tian, Nai-Yun GaoPMID: 24034831 DOI: 10.1016/j.chemosphere.2013.08.035

Abstract

The kinetics of chlorination of dinoseb and the corresponding formation of disinfection by-products (DBPs) were studied between pH 4 and 9 at room temperature (25±1°C). The reactivity shows a minimum at pH 9, a maximum at pH 4 and a medium at neutral conditions. pH profile of the apparent second-order rate constant of the reaction of dinoseb with chlorine was modeled considering the elementary reactions of HOCl with dinoseb species and an acid-catalyzed reaction. The predominant reactions at near neutral pH were the reactions of HOCl with the two species of dinoseb. The rate constants of 2.0 (±0.8)×10(4)M(-2)s(-1), 3.3 (±0.6) and 0.5 (±0.1)M(-1)s(-1) were determined for the acid-catalyzed reaction, HOCl reacted with dinoseb and dinoseb(-), respectively. The main degradation by-products of the dinoseb formed during chlorination have been separated and identified by GC-MS with liquid-liquid extraction sample pretreatment. Six volatile and semi-volatile DBPs were identified in the chlorination products, including chloroform (CF), monochloroacetone, chloropicrin (TCNM), 1,1-dichloro-2-methy-butane, 1,2-dichloro-2-methy-butane, 1-chloro-3-methy-pentanone. A proposed degradation pathway of dinoseb during chlorination was then given. TCNM and CF formation potential during chlorination of dinoseb reached as high as 0.077 and 0.097μMμM(-1) dinoseb under the traditional condition (pH=7 and Cl2/C=2). Their yields varied with Cl2/C, pH and time. The maximum yields of TCNM appeared at molar ratio as Cl2/C=1 and pH 3, while the maximum of CF appeared at molar ratio as Cl2/C=4 and pH 7. [TCNM]/[CF] decreased with reaction time and increased solution pH.A novel selenium nanoparticles-enhanced chemiluminescence system for determination of dinitrobutylphenol

M Iranifam, M Fathinia, T Sadeghi Rad, Y Hanifehpour, A R Khataee, S W JooPMID: 23598221 DOI: 10.1016/j.talanta.2012.12.043

Abstract

A novel selenium nanoparticles (Se NPs)-amplified chemiluminescence (CL) reaction, Se NPs-potassium permanganate-dinitrobutylphenol (DNBP), for the determination of DNBP at gram per milliliter level is described. In the present study, it was found that direct reaction of DNBP with potassium permanganate (KMnO4) in the acidic mediums elicited light emission, which was greatly enhanced by selenium nanoparticles. Under optimum conditions, the CL intensity is linearly related to the concentration of DNBP in the range of 1.0×10(-7)-8.0×10(-5)g mL(-1) with a detection limit (3σ) of 3.1×10(-8) g mL(-1). The relative standard deviation for 11 determinations of 2.5×10(-5) gm L(-1) DNBP is 2.07%. The Se NPs were prepared by the chemical hydrothermal method. It was found that catalytic properties of Se NPs were higher than those of microparticles (MPs). In addition, scanning electron microscopy (SEM) and X-ray diffraction (XRD) were used to characterize the Se NPs. Appropriate sensitivity, selectivity and precision were among notable features of the proposed method. The method was successfully applied to the determination of DNBP in the water samples of different origins. Moreover, the possible mechanism for the new CL reaction was also discussed.[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]

Kunihiko Takahashi, Rie Ishii, Satoru Nemoto, Rieko MatsudaPMID: 23470868 DOI: 10.3358/shokueishi.54.1

Abstract

A simple determination method of dinoseb and dinoterb in agricultural products, livestock products and seafood by LC-MS/MS was developed. Agricultural samples were extracted with acetone (in the case of rice, soybean and tea leaf, phosphoric acid was added). An aliquot of crude extract was partitioned with hexane and sat. sodium chloride solution. In the case of livestock products and seafood, samples were extracted with a mixture of acetone, hexane, water and sodium chloride, and the organic layer was collected. Clean-up was performed using a PSA mini column. The LC separation was performed on a C18 column with methanol-water (19 : 1) containing 0.005 v/v% acetic acid as a mobile phase, and MS with negative ion electrospray ionization was used for detection. The calibration curve was linear between 0.0005 to 0.04 µg/mL for each compound. Average recoveries (n=5) of dinoseb and dinoterb from 20 kinds of agricultural products, livestock products and seafood fortified at the MRLs were 77-111%, and the relative standard deviations were 2-15%. The limits of quantitation were 0.001 µg/g for both compounds.To identify the important soil properties affecting dinoseb adsorption with statistical analysis

Yiqing Guan, Jianhui Wei, Danrong Zhang, Mingjuan Zu, Liru ZhangPMID: 23737715 DOI: 10.1155/2013/362854

Abstract

Investigating the influences of soil characteristic factors on dinoseb adsorption parameter with different statistical methods would be valuable to explicitly figure out the extent of these influences. The correlation coefficients and the direct, indirect effects of soil characteristic factors on dinoseb adsorption parameter were analyzed through bivariate correlation analysis, and path analysis. With stepwise regression analysis the factors which had little influence on the adsorption parameter were excluded. Results indicate that pH and CEC had moderate relationship and lower direct effect on dinoseb adsorption parameter due to the multicollinearity with other soil factors, and organic carbon and clay contents were found to be the most significant soil factors which affect the dinoseb adsorption process. A regression is thereby set up to explore the relationship between the dinoseb adsorption parameter and the two soil factors: the soil organic carbon and clay contents. A 92% of the variation of dinoseb sorption coefficient could be attributed to the variation of the soil organic carbon and clay contents.Biphasic reduction of cytochrome b559 by plastoquinol in photosystem II membrane fragments: evidence for two types of cytochrome b559/plastoquinone redox equilibria

Olga P Kaminskaya, Vladimir A ShuvalovPMID: 23357332 DOI: 10.1016/j.bbabio.2013.01.007

Abstract

In photosystem II membrane fragments with oxidized cytochrome (Cyt) b559 reduction of Cyt b559 by plastoquinol formed in the membrane pool under illumination and by exogenous decylplastoquinol added in the dark was studied. Reduction of oxidized Cyt b559 by plastoquinols proceeds biphasically comprising a fast component with a rate constant higher than (10s)(-1), named phase I, followed by a slower dark reaction with a rate constant of (2.7min)(-1) at pH6.5, termed phase II. The extents of both components of Cyt b559 reduction increased with increasing concentrations of the quinols, with that, maximally a half of oxidized Cyt b559 can be photoreduced or chemically reduced in phase I at pH6.5. The photosystem II herbicide dinoseb but not 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) competed with the quinol reductant in phase I. The results reveal that the two components of the Cyt b559 redox reaction reflect two redox equilibria attaining in different time domains. One-electron redox equilibrium between oxidized Cyt b559 and the photosystem II-bound plastoquinol is established in phase I of Cyt b559 reduction. Phase II is attributed to equilibration of Cyt b559 redox forms with the quinone pool. The quinone site involved in phase I of Cyt b559 reduction is considered to be the site regulating the redox potential of Cyt b559 which can accommodate quinone, semiquinone and quinol forms. The properties of this site designated here as QD clearly suggest that it is distinct from the site QC found in the photosystem II crystal structure.In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides

Harm J Heusinkveld, Arie C van Vliet, Peter C G Nijssen, Remco H S WesterinkPMID: 27106277 DOI: 10.1016/j.toxlet.2016.04.014

Abstract

Dinitrophenolic compounds are powerful toxicants with a long history of use in agriculture and industry. While (high) human exposure levels are not uncommon, in particular for agricultural workers during the spraying season, the neurotoxic mechanism(s) that underlie the human health effects are largely unknown. We therefore investigated the in vitro effects of two dinitrophenolic herbicides (DNOC and dinoseb) on a battery of neurotoxicity endpoints in (dopaminergic) rat PC12 cells. Cell viability, mitochondrial activity, oxidative stress and caspase activation were assessed using fluorescence-based bioassays (CFDA, alamar Blue, H2DCFDA and Ac-DEVD-AMC, respectively), whereas changes in intracellular [Ca(2+)]i were assessed using single-cell fluorescence microscopy with Fura-2AM. The combined results demonstrate that exposure to both DNOC and dinoseb is linked to calcium release from the endoplasmic reticulum and activation of caspase-mediated apoptotic pathways. In subsequent experiments, immunofluorescent labelling with specific antibodies was used to determine changes in intracellular α-synuclein levels, demonstrating that both DNOC and dinoseb increase levels of intracellular α-synuclein. The combined results indicate that in vitro exposure to DNOC and dinoseb activates pathways that are not only involved in acute neurotoxicity but also in long-term effects as seen in neurodegeneration.Effect of oxidation and catalytic reduction of trace organic contaminants on their activated carbon adsorption

Klaas V K M Schoutteten, Tom Hennebel, Ellen Dheere, Cheryl Bertelkamp, David J De Ridder, Synthia Maes, Michael Chys, Stijn W H Van Hulle, Julie Vanden Bussche, Lynn Vanhaecke, Arne R D VerliefdePMID: 27654222 DOI: 10.1016/j.chemosphere.2016.09.032